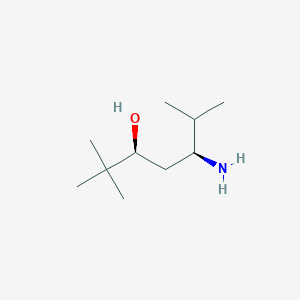
(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol typically involves several steps, starting from readily available starting materials. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent to ensure the correct stereochemistry. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include catalytic hydrogenation processes or enzymatic reductions that offer high enantioselectivity and yield. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R)-5-amino-2,2,6-trimethylheptan-3-ol: This enantiomer has a different stereochemistry and may exhibit different biological activities.
(3S,5R)-5-amino-2,2,6-trimethylheptan-3-ol: Another stereoisomer with distinct properties and reactivity.
(3R,5S)-5-amino-2,2,6-trimethylheptan-3-ol:
Uniqueness
The uniqueness of (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol lies in its specific stereochemistry, which influences its reactivity, interactions, and applications. Its ability to serve as a chiral building block and its potential in various fields of research and industry make it a valuable compound.
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-7(2)8(11)6-9(12)10(3,4)5/h7-9,12H,6,11H2,1-5H3/t8-,9-/m0/s1 |
Clé InChI |
WHLFHLNCCPQGEI-IUCAKERBSA-N |
SMILES isomérique |
CC(C)[C@H](C[C@@H](C(C)(C)C)O)N |
SMILES canonique |
CC(C)C(CC(C(C)(C)C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


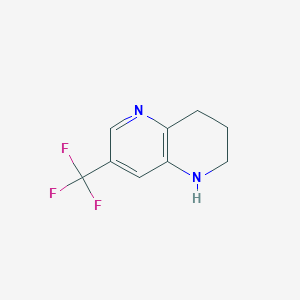
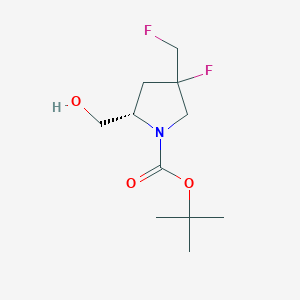
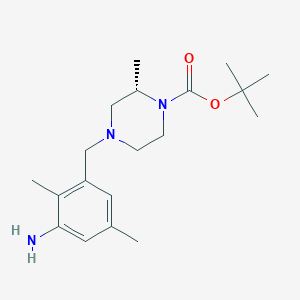
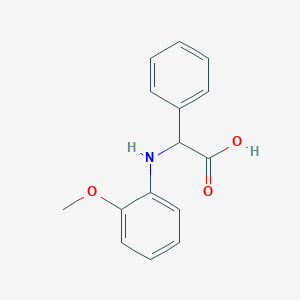
![3-Bromo-1-ethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B12994209.png)

![3-[5-(3-Carboxy-acryloylamino)-naphthalen-1-ylcarbamoyl]-acrylic acid](/img/structure/B12994217.png)

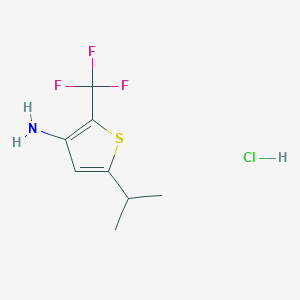
![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
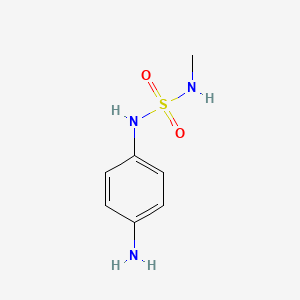
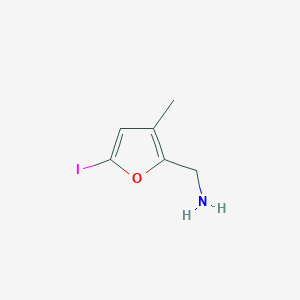
![(2-Azabicyclo[4.1.0]heptan-5-yl)methanol](/img/structure/B12994266.png)

